molecular formula C19H21NO3 B2877341 [(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate CAS No. 876534-75-7

[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate

Cat. No.: B2877341
CAS No.: 876534-75-7
M. Wt: 311.381
InChI Key: BZHFMBJMUITHGR-UHFFFAOYSA-N
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Description

[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate is an organic compound with a complex structure that includes a phenylethyl group, a carbamoyl group, and a dimethylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate typically involves the reaction of 3,4-dimethylbenzoic acid with (2-phenylethyl)carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of solid catalysts can also enhance the efficiency of the reaction, reducing the need for excess reagents and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Phenylacetic acid or acetophenone derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • [(2-Phenylethyl)carbamoyl]methyl benzoate
  • [(2-Phenylethyl)carbamoyl]methyl 4-methylbenzoate
  • [(2-Phenylethyl)carbamoyl]methyl 2,3-dimethylbenzoate

Uniqueness

[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate is unique due to the presence of both the phenylethyl and dimethylbenzoate groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] 3,4-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-14-8-9-17(12-15(14)2)19(22)23-13-18(21)20-11-10-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHFMBJMUITHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322431
Record name [2-oxo-2-(2-phenylethylamino)ethyl] 3,4-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57263934
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

876534-75-7
Record name [2-oxo-2-(2-phenylethylamino)ethyl] 3,4-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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